FTase Inhibitor II

描述

FTase Inhibitor II is a compound that inhibits the enzyme farnesyltransferase. Farnesyltransferase is responsible for the post-translational modification of proteins, particularly the addition of a farnesyl group to the Ras protein. This modification is crucial for the proper localization and function of Ras proteins, which play a significant role in cell signaling pathways. Inhibiting farnesyltransferase can prevent the activation of Ras proteins, which is beneficial in treating cancers where Ras proteins are mutated and overactive .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of FTase Inhibitor II typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route can vary, but it generally includes:

- Formation of the core structure through a series of condensation and cyclization reactions.

- Introduction of functional groups that enhance the inhibitory activity.

- Purification and characterization of the final product using techniques such as chromatography and spectroscopy.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:

- Batch processing for initial synthesis steps.

- Continuous flow reactors for high-throughput production.

- Advanced purification techniques to achieve pharmaceutical-grade purity .

化学反应分析

Types of Reactions: FTase Inhibitor II undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but common reagents include halides and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

科学研究应用

FTase Inhibitor II has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the role of farnesyltransferase in various biochemical pathways.

Biology: Helps in understanding the function of Ras proteins and their role in cell signaling.

Medicine: Investigated as a potential therapeutic agent for treating cancers with overactive Ras proteins.

Industry: Utilized in the development of targeted cancer therapies and other pharmaceutical applications.

作用机制

FTase Inhibitor II exerts its effects by binding to the active site of farnesyltransferase, thereby preventing the enzyme from catalyzing the farnesylation of Ras proteins. This inhibition disrupts the proper localization and function of Ras proteins, leading to the suppression of cell proliferation and survival pathways that are often upregulated in cancer cells. The molecular targets include the Ras protein and other proteins involved in the farnesylation pathway .

相似化合物的比较

FTase Inhibitor II is compared with other farnesyltransferase inhibitors such as:

Tipifarnib: Another potent farnesyltransferase inhibitor with a similar mechanism of action.

Lonafarnib: Known for its use in treating progeria and other diseases related to defective farnesylation.

BMS-214662: A farnesyltransferase inhibitor with additional activity against other enzymes.

Uniqueness: this compound is unique due to its specific binding affinity and inhibitory potency against farnesyltransferase. It has shown promising results in preclinical studies for its anticancer activity .

生物活性

Farnesyltransferase inhibitors (FTIs), including FTase Inhibitor II (tipifarnib), have garnered significant attention in cancer research due to their ability to inhibit the farnesylation of proteins, particularly Ras, which is crucial for its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, clinical findings, and case studies.

FTase catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate to specific cysteine residues on target proteins, including Ras. This post-translational modification is essential for the proper localization and function of Ras in cell signaling pathways that regulate cell proliferation and survival. By inhibiting FTase, FTIs prevent the farnesylation of Ras and other substrates, thereby disrupting oncogenic signaling pathways.

Key Mechanisms

- Inhibition of Ras Activation : FTIs block the farnesylation process, leading to the accumulation of unmodified Ras in the cytosol, which cannot localize to the plasma membrane where it exerts its effects on cell signaling.

- Impact on Other Proteins : Besides Ras, FTIs affect various other farnesylated proteins such as RhoB and Akt2, which are implicated in tumor progression and survival signaling pathways .

Phase I and II Trials

A series of clinical trials have evaluated the efficacy and safety of tipifarnib in different cancer types:

- Breast Cancer : A Phase II trial involving 44 patients with stage IIB-IIIC breast cancer combined tipifarnib with doxorubicin-cyclophosphamide. Results showed a 25% pathologic complete response (pCR) rate, with significant reductions in FTase activity (median 91%) and p-STAT3 expression .

- Head and Neck Squamous Cell Carcinoma (HNSCC) : In a trial focusing on patients with HRAS mutations, tipifarnib was administered at 900 mg twice daily. The objective response rate was reported at 67%, with some patients experiencing durable responses over one year .

- Combination Therapies : Preclinical studies suggest that combining FTIs with other cytotoxic agents may enhance therapeutic efficacy. For instance, combining tipifarnib with gemcitabine has shown promise in preclinical models .

Safety Profile

Tipifarnib is generally well tolerated, with less than 25% of patients discontinuing treatment due to adverse events. Common treatment-emergent adverse events include myelosuppression (neutropenia, anemia) and gastrointestinal disturbances .

Case Study Summary Table

| Study | Cancer Type | Treatment Regimen | Response Rate | Notable Findings |

|---|---|---|---|---|

| Study 1 | Breast Cancer | Tipifarnib + AC | 25% pCR | Decreased FTase activity by median 91% |

| Study 2 | HNSCC | Tipifarnib | 67% overall response | Durable responses in some patients |

| Study 3 | Non-Hodgkin Lymphoma | Tipifarnib + Other agents | Variable | Induces apoptosis via Ras-MAPK pathway |

Research Findings

Recent studies have highlighted several critical findings regarding the biological activity of this compound:

- Cell Cycle Arrest : FTIs have been shown to induce G1 phase arrest in various tumor cell lines by upregulating p27Kip1 levels and downregulating cyclin-dependent kinases .

- Apoptosis Induction : Tipifarnib has demonstrated the ability to induce apoptosis in multiple cancer cell lines through inhibition of the Ras-MAPK and JAK-STAT pathways .

- Potential Beyond Cancer : Research indicates potential applications for FTIs beyond oncology, including treatment for Hutchinson–Gilford progeria syndrome and chronic hepatitis D .

属性

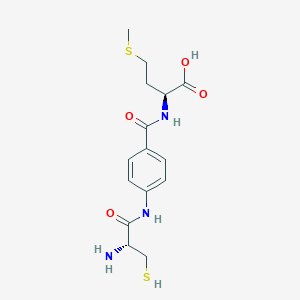

IUPAC Name |

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S2/c1-24-7-6-12(15(21)22)18-13(19)9-2-4-10(5-3-9)17-14(20)11(16)8-23/h2-5,11-12,23H,6-8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVAZQOXHOMYJF-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。